molecular formula C13H24BrNO2 B13893881 Tert-butyl4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate

Tert-butyl4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B13893881
M. Wt: 306.24 g/mol
InChI Key: MOGWXJCRFFDWAK-UHFFFAOYSA-N
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Description

Tert-butyl4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl group, a bromomethyl group, and a carboxylate ester group. The presence of these functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 4-methyl-3,3-dimethylpiperidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromomethyl derivative is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the ester group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with KMnO4 can produce carboxylic acids or ketones.

Scientific Research Applications

Tert-butyl4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but lacks the 3,3-dimethyl substitution.

    Tert-butyl 4-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate: Similar structure with a pyrrolidine ring instead of a piperidine ring.

    Tert-butyl 4-(bromomethyl)-3,3-dimethylpiperazine-1-carboxylate: Similar structure with a piperazine ring.

Uniqueness

Tert-butyl4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the tert-butyl and bromomethyl groups allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C13H24BrNO2

Molecular Weight

306.24 g/mol

IUPAC Name

tert-butyl 4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C13H24BrNO2/c1-12(2,3)17-11(16)15-7-6-10(8-14)13(4,5)9-15/h10H,6-9H2,1-5H3

InChI Key

MOGWXJCRFFDWAK-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC1CBr)C(=O)OC(C)(C)C)C

Origin of Product

United States

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